molecular formula C20H26N4O2 B6112902 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one

1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one

Cat. No.: B6112902
M. Wt: 354.4 g/mol
InChI Key: ZGWDRRPVTUJFQX-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one is a complex organic compound that features a piperidinone core, substituted with a cyclopropylmethyl group, a hydroxy group, and a pyrazolylphenylmethylamino group

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one typically involves multi-step organic synthesis. The general synthetic route includes:

    Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylmethyl Group: This step often involves the alkylation of the piperidinone core using cyclopropylmethyl halides in the presence of a base.

    Attachment of the Pyrazolylphenylmethylamino Group: This step involves the formation of an amine bond between the piperidinone core and the pyrazolylphenylmethylamine, typically using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the piperidinone core to a piperidine using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazolylphenylmethylamino group can participate in nucleophilic substitution reactions, where the pyrazole ring can be further functionalized.

    Coupling Reactions: The compound can undergo coupling reactions to form more complex molecules, using reagents like palladium catalysts in Suzuki or Heck coupling reactions.

Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The hydroxy group and the pyrazolylphenylmethylamino group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

1-(Cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one can be compared with other similar compounds, such as:

    1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol: This compound shares the cyclopropylmethyl and pyrazole moieties but differs in the presence of a methyl group instead of a hydroxy group.

    1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine: This compound has a similar piperidine core and pyrazole ring but differs in the substitution pattern and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-hydroxy-3-[[(3-pyrazol-1-ylphenyl)methylamino]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-19-20(26,8-2-10-23(19)14-16-6-7-16)15-21-13-17-4-1-5-18(12-17)24-11-3-9-22-24/h1,3-5,9,11-12,16,21,26H,2,6-8,10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWDRRPVTUJFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2CC2)(CNCC3=CC(=CC=C3)N4C=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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